- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide EstersJournal of the American Chemical Society, 2017, 139(22), 7440-7443,
Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

929203-04-3 structure
اسم المنتج:4-(3-pyridinyl)phenylboronic acid pinacol ester
كاس عدد:929203-04-3
وسط:C17H20BNO2
ميغاواط:281.157204627991
MDL:MFCD11973623
CID:69543
PubChem ID:57345859
4-(3-pyridinyl)phenylboronic acid pinacol ester الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 3-(4-Phenylboronic acid pinacol ester)pyridine
- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4-(3-Pyridinyl)phenylboronic acid pinacol ester
- 4-BIPHENYLCARBOXYLIC ACID
- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- AMBA00086
- BCP22839
- AM85972
- BCP9000140
- OR360136
- ST24103
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
- SY108382
- SCHEMBL13584589
- 929203-04-3
- DTXSID20720990
- AKOS015919542
- CS-W021761
- DS-1669
- MFCD11973623
- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
- 4-(3-pyridinyl)phenylboronic acid pinacol ester
-
- MDL: MFCD11973623
- نواة داخلي: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
- مفتاح Inchi: MMHFCEWVMQXVEV-UHFFFAOYSA-N
- ابتسامات: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1
حساب السمة
- نوعية دقيقة: 281.15900
- النظائر كتلة واحدة: 281.1587090 g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 21
- تدوير ملزمة العد: 2
- تعقيدات: 348
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 31.4
- الوزن الجزيئي: 281.2
الخصائص التجريبية
- كثيف: 1.09
- بسا: 31.35000
- لوغب: 3.04780
4-(3-pyridinyl)phenylboronic acid pinacol ester أمن المعلومات
4-(3-pyridinyl)phenylboronic acid pinacol ester بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-pyridinyl)phenylboronic acid pinacol ester الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0590-1G |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 95% | 1g |
¥ 382.00 | 2023-04-12 | |
TRC | P069550-250mg |
4-(3-Pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 250mg |
$ 795.00 | 2022-06-03 | ||
ChemScence | CS-W021761-1g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 1g |
$40.0 | 2022-04-26 | ||
abcr | AB437621-5 g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |
929203-04-3 | 95% | 5g |
€259.20 | 2023-04-23 | |
abcr | AB437621-25g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |
929203-04-3 | 95% | 25g |
€576.60 | 2025-02-22 | |
Chemenu | CM137021-25g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 95%+ | 25g |
$576 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 1g |
243.0CNY | 2021-08-04 | |
ChemScence | CS-W021761-25g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 25g |
$552.0 | 2022-04-26 | ||
Chemenu | CM137021-10g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 95+% | 10g |
$220 | 2021-08-05 | |
Matrix Scientific | 090440-250mg |
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |
929203-04-3 | 95+% | 250mg |
$662.00 | 2023-09-10 |
4-(3-pyridinyl)phenylboronic acid pinacol ester طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Pyridine , Cesium carbonate Solvents: Ethyl acetate ; 30 h, 35 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 100 °C
المراجع
- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 120 °C
المراجع
- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 80 °C
المراجع
- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation StudiesChemistry - A European Journal, 2017, 23(60), 15089-15097,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2.5 h, heated
المراجع
- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt
المراجع
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling ReactionsJournal of Organic Chemistry, 2014, 79(5), 1979-1988,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
المراجع
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
المراجع
- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of LigandsAngewandte Chemie, 2021, 60(51), 26523-26527,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C
المراجع
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Palladium
المراجع
- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt
المراجع
- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDsOrganic Letters, 2008, 10(5), 941-944,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Toluene , 1,4-Dioxane ; 30 min, 20 - 23 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
المراجع
- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
المراجع
- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
المراجع
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Catalysts: Palladium chloride , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine , Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ; 12 h, 120 °C
المراجع
- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond ActivationAngewandte Chemie, 2020, 59(34), 14388-14393,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 5 h, reflux
المراجع
- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylationNature Chemistry, 2021, 13(12), 1207-1213,
4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials
- 3-(4-Chlorophenyl)pyridine
- 4-(3'-Pyridyl)benzoic Acid
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate
- Bis(pinacolato)diborane
- 3-Bromopyridine
- 3-(4-Bromophenyl)pyridine
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-
- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime
4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products
4-(3-pyridinyl)phenylboronic acid pinacol ester الوثائق ذات الصلة
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester) منتجات ذات صلة
- 939430-30-5(3-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1849357-96-5(3-Furancarbonitrile, 3-(2-fluoroethyl)tetrahydro-)
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- 2059932-42-0(6-hydroxy-7-methoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one)
- 1523293-79-9(1-methyl-5-{(piperidin-3-yl)methylamino}piperidin-2-one)
- 2680780-43-0(4-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-1-carboxylic acid)
- 17238-56-1(bis(pyrrolidine-1-carboximidamide); sulfuric acid)
- 955403-48-2(3-3-fluoro-4-(trifluoromethyl)phenylpropanal)
- 1989672-37-8(3-(trifluoromethyl)pyridine-2-carboximidamide dihydrochloride)
- 2228313-58-2(2-1-(5-methylpyridin-3-yl)cyclopropylethan-1-amine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester

نقاء:99%
كمية:25g
الأسعار ($):310.0